molecular formula C23H26N4O3 B11037849 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11037849
M. Wt: 406.5 g/mol
InChI Key: TWUBSXOYFPXIIU-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and an indole carboxamide group

Chemical Reactions Analysis

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, and it features a complex structure that includes a piperazine ring, an indole moiety, and a carboxamide group. These structural elements contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with breast and colon cancer. The mechanism often involves inducing apoptosis in cancer cells through interaction with specific molecular targets .

2. Antimicrobial Properties

The compound is also being investigated for its antimicrobial effects. Sulfonamide derivatives are traditionally known for their antibacterial properties, and this compound's structure suggests it may inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound stem from its ability to modulate cytokine release and inhibit leukocyte migration. This activity is particularly relevant in treating inflammatory diseases such as rheumatoid arthritis .

Biological Research Applications

1. Enzyme Inhibition Studies

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can serve as a valuable tool in biological research for studying enzyme inhibition. Its unique structure allows it to interact with various biological macromolecules, making it suitable for investigating enzyme-substrate interactions and receptor binding dynamics .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the compound's mechanism of action and identify potential therapeutic targets .

Synthesis and Production

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the Piperazine Derivative: Reaction of piperazine with benzyl chloride.
  • Introduction of the Oxoethyl Group: Reaction with an oxoethylating agent.
  • Carboxamide Formation: Final reaction involving the formation of the carboxamide group.

These synthetic routes can be optimized for yield and purity using advanced techniques such as chromatography .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines, inducing apoptosis through targeted interactions with cell signaling pathways .
Study 2Antimicrobial ActivityShowed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Study 3Anti-inflammatory PropertiesInvestigated its effects on cytokine modulation in rheumatoid arthritis models, suggesting therapeutic benefits in inflammatory conditions .

Comparison with Similar Compounds

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic compound notable for its complex structure, which includes an indole core, a piperazine ring, and a benzyl group. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

Property Details
IUPAC Name This compound
Molecular Formula C22H27N3O4
Molecular Weight 413.48 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Activity : Research indicates that related compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzylpiperazine have shown IC50 values ranging from 0.029 to 0.147 μM against cancer cells, suggesting that this compound may possess similar properties .
  • Antimicrobial Properties : The compound is under investigation for its potential antimicrobial effects, particularly against resistant strains of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.
  • Neuropharmacological Effects : There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, particularly serotonin receptors, which may lead to applications in treating mood disorders or anxiety .

Case Study 1: Antitumor Activity

A study evaluated the antiproliferative activity of a series of piperazine derivatives, including those structurally related to this compound. The findings revealed that these compounds could induce G2/M phase arrest in cancer cells and trigger apoptosis through anti-tubulin activity .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that certain piperazine derivatives could protect neuronal cells from excitotoxicity induced by glutamate. This suggests a potential therapeutic role for this compound in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound Biological Activity
4-BenzylpiperazineStimulant properties; potential anxiolytic effects
N-Methylquinazolin derivativesAntitumor activity; cell cycle modulation
Piperazine derivativesAntimicrobial and antipsychotic effects

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-30-21-9-5-8-19-18(21)14-20(25-19)23(29)24-15-22(28)27-12-10-26(11-13-27)16-17-6-3-2-4-7-17/h2-9,14,25H,10-13,15-16H2,1H3,(H,24,29)

InChI Key

TWUBSXOYFPXIIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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